molecular formula C20H19FN2O3S B2723196 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole CAS No. 685122-29-6

2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole

Cat. No.: B2723196
CAS No.: 685122-29-6
M. Wt: 386.44
InChI Key: ROIIBAVRFFUDQI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorinated phenyl group, a phenylsulfonyl group, and a piperidinyl group attached to an oxazole ring, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.

    Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxazole intermediate in the presence of a base.

    Fluorination: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, which can be exploited in the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the fluorinated phenyl group and the sulfonyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties can be leveraged to create materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins. The piperidinyl group can further modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-4-(methylsulfonyl)-5-(piperidin-1-yl)oxazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(morpholin-1-yl)oxazole: Similar structure but with a morpholinyl group instead of a piperidinyl group.

    2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole lies in its combination of a fluorinated phenyl group, a phenylsulfonyl group, and a piperidinyl group attached to an oxazole ring. This specific arrangement of functional groups imparts distinctive chemical properties, such as enhanced stability, reactivity, and potential biological activity, which are not observed in other similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-17-12-6-5-11-16(17)18-22-19(20(26-18)23-13-7-2-8-14-23)27(24,25)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIIBAVRFFUDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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